REACTION_CXSMILES
|
[CH:1]([B-](F)(F)F)=[CH2:2].[K+].Br[C:9]1[N:10]=[N:11][C:12]([CH3:15])=[CH:13][CH:14]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([O-])([O-])=O.[Cs+].[Cs+]>O.Cl[Pd]Cl.O1CCCC1>[CH3:15][C:12]1[N:11]=[N:10][C:9]([CH:1]=[CH2:2])=[CH:14][CH:13]=1 |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
C(=C)[B-](F)(F)F.[K+]
|
Name
|
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=NC(=CC1)C
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
Cs2CO3
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
9.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
PdCl2
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]Cl
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
77.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction flask was evacuated
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen (3 cycles)
|
Type
|
CUSTOM
|
Details
|
the reaction flask was again evacuated
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen (3 cycles)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether (3×50 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic phase was concentrated to a volume of approximately 5 mL
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (80 g silica, eluted with hexanes-ethyl acetate, 100:0-90:10)
|
Name
|
|
Type
|
|
Smiles
|
CC=1N=NC(=CC1)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |